An In-depth Technical Guide to 2-Bromo-6-butoxynaphthalene: Chemical Properties and Structure
An In-depth Technical Guide to 2-Bromo-6-butoxynaphthalene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Bromo-6-butoxynaphthalene, a naphthalene derivative of interest in organic synthesis and pharmaceutical research. Due to the ambiguity in the common name, this document will address both the n-butoxy and sec-butoxy isomers where information is available.
Core Chemical Properties
2-Bromo-6-butoxynaphthalene is an organic compound featuring a naphthalene ring system substituted with a bromine atom at the 2-position and a butoxy group at the 6-position. The properties of the two primary isomers are summarized below.
| Property | 2-Bromo-6-n-butoxynaphthalene | 2-Bromo-6-(sec-butoxy)naphthalene |
| CAS Number | 66217-20-7 | 1492479-97-6[1] |
| Molecular Formula | C₁₄H₁₅BrO[2][3] | C₁₄H₁₅BrO[1][4] |
| Molecular Weight | 279.17 g/mol [2][3] | 279.17 g/mol [1][4] |
| IUPAC Name | 2-bromo-6-butoxynaphthalene[2] | 2-bromo-6-(butan-2-yloxy)naphthalene[4] |
| Appearance | White to cream or pale pink powder | White crystalline solid[1] |
| Melting Point | 54.0-55.3 °C | Not available |
| Boiling Point | 364.7 °C at 760 mmHg | Not available |
| Density | 1.309 g/cm³ | Not available |
| Solubility | Soluble in organic solvents like ethanol, benzene, chloroform, and toluene; low solubility in water.[1] | Soluble in various organic solvents; low solubility in water.[1] |
Chemical Structure and Identification
The structural representation and key identifiers for the isomers of 2-Bromo-6-butoxynaphthalene are crucial for unambiguous identification in research and development.
| Identifier | 2-Bromo-6-n-butoxynaphthalene | 2-Bromo-6-(sec-butoxy)naphthalene |
| SMILES | CCCCOC1=CC2=C(C=C1)C=C(C=C2)Br[2] | CCC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br[4] |
| InChI | InChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3[2] | InChI=1S/C14H15BrO/c1-3-10(2)16-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3[4] |
| InChIKey | LIQQRPRDWMYCPK-UHFFFAOYSA-N[2] | DPPOACCIQXPJQE-UHFFFAOYSA-N[4] |
Synthesis Protocols
The primary synthetic route to 2-Bromo-6-butoxynaphthalene is the Williamson ether synthesis. This method involves the reaction of 6-bromo-2-naphthol with an appropriate butyl halide (1-bromobutane for the n-butoxy isomer and 2-bromobutane for the sec-butoxy isomer) in the presence of a base.
General Experimental Protocol: Williamson Ether Synthesis
A detailed protocol for a similar synthesis of 2-butoxynaphthalene from 2-naphthol is described in the literature and can be adapted for the synthesis of the target compounds.
Materials:
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6-bromo-2-naphthol
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1-bromobutane or 2-bromobutane
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Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
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Ethanol (or another suitable solvent)
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Hydrochloric acid (HCl) for neutralization
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Deionized water
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
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Deprotonation: In a round-bottom flask, dissolve 6-bromo-2-naphthol in ethanol. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. Stir the mixture at room temperature until the 6-bromo-2-naphthol is completely deprotonated to form the corresponding naphthoxide salt.
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Alkylation: To the solution of the naphthoxide, add a slight excess of the appropriate butyl bromide (1-bromobutane or 2-bromobutane).
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute solution of hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with water and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography to yield the pure 2-bromo-6-butoxynaphthalene isomer.
Caption: Williamson Ether Synthesis Workflow for 2-Bromo-6-butoxynaphthalene.
Analytical Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring system, typically in the range of 7.0-8.0 ppm. The protons of the butoxy group will appear in the upfield region. For the n-butoxy isomer, a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen are anticipated. For the sec-butoxy isomer, a doublet for the terminal methyl group, a triplet for the other methyl group, a multiplet for the methine proton, and a multiplet for the methylene group are expected.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbons of the naphthalene ring, with the carbons bearing the bromo and butoxy substituents being significantly shifted. The four carbons of the butoxy group will also be present in the aliphatic region of the spectrum.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (279.17 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks) will be observed.
Potential Biological Activity and Applications
Research indicates that 2-Bromo-6-(sec-butoxy)naphthalene, first synthesized by Ohno and Yamamoto in 1992, exhibits a range of biological activities, making it a compound of interest for further investigation in drug development.[1]
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Anti-inflammatory Activity: The compound has demonstrated the ability to reduce inflammation in experimental models.[1]
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Antifungal Activity: It has shown effectiveness against certain fungal strains.[1]
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Cytotoxic Activity: 2-Bromo-6-(sec-butoxy)naphthalene exhibits cytotoxic effects against specific cancer cell lines.[1]
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Antiviral Activity: There is evidence of potential antiviral properties against the hepatitis C virus.[1]
These reported activities suggest that the 2-bromo-6-alkoxynaphthalene scaffold may be a valuable starting point for the design and synthesis of new therapeutic agents.
Caption: Reported Biological Activities of 2-Bromo-6-(sec-butoxy)naphthalene.
Conclusion
2-Bromo-6-butoxynaphthalene, in its isomeric forms, presents a versatile platform for chemical synthesis and holds promise for applications in medicinal chemistry. The well-established Williamson ether synthesis provides a reliable route for its preparation. Further research is warranted to fully elucidate the specific spectral characteristics of both the n-butoxy and sec-butoxy isomers and to explore the full potential of their biological activities through detailed in vitro and in vivo studies. The information provided in this guide serves as a foundational resource for scientists and researchers working with this class of compounds.
References
- 1. Buy 2-Bromo-6-(sec-butoxy)naphthalene | 1492479-97-6 [smolecule.com]
- 2. 2-BROMO-6-BUTOXYNAPHTHALENE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Bromo-6-butoxynaphthalene | C14H15BrO | CID 3798414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-6-(sec-butoxy)naphthalene | C14H15BrO | CID 63529617 - PubChem [pubchem.ncbi.nlm.nih.gov]
